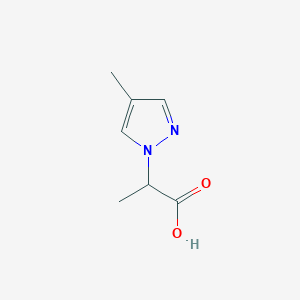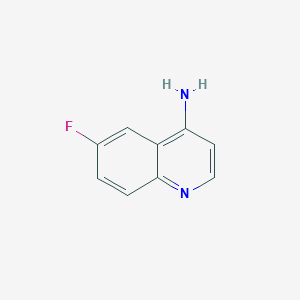![molecular formula C29H28O4 B1356028 Diethyl bis[(naphthalen-1-yl)methyl]propanedioate CAS No. 104539-18-6](/img/structure/B1356028.png)
Diethyl bis[(naphthalen-1-yl)methyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl bis[(naphthalen-1-yl)methyl]propanedioate is a chemical compound belonging to the family of bisnaphthalene derivatives. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 462.56 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate . This enolate ion then undergoes nucleophilic substitution with the naphthalen-1-ylmethyl halide to form the desired product.
Industrial Production Methods
Industrial production of diethyl bis[(naphthalen-1-yl)methyl]propanedioate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl bis[(naphthalen-1-yl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The naphthalen-1-ylmethyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce diols.
Applications De Recherche Scientifique
Diethyl bis[(naphthalen-1-yl)methyl]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which diethyl bis[(naphthalen-1-yl)methyl]propanedioate exerts its effects involves interactions with various molecular targets. The naphthalen-1-ylmethyl groups can interact with biological macromolecules, potentially altering their function. The ester groups may also undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the naphthalen-1-ylmethyl groups.
Naphthalene derivatives: Compounds like naphthoquinones and naphthalenediols share structural similarities and biological activities.
Uniqueness
Diethyl bis[(naphthalen-1-yl)methyl]propanedioate is unique due to the presence of two naphthalen-1-ylmethyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
diethyl 2,2-bis(naphthalen-1-ylmethyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O4/c1-3-32-27(30)29(28(31)33-4-2,19-23-15-9-13-21-11-5-7-17-25(21)23)20-24-16-10-14-22-12-6-8-18-26(22)24/h5-18H,3-4,19-20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJBFDRLQRRKRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC2=CC=CC=C21)(CC3=CC=CC4=CC=CC=C43)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559766 |
Source


|
| Record name | Diethyl bis[(naphthalen-1-yl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104539-18-6 |
Source


|
| Record name | Diethyl bis[(naphthalen-1-yl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{6-[2-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanamine](/img/structure/B1355959.png)
![N-[1-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B1355967.png)









